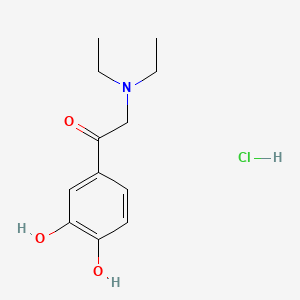
2-(Acetyloxy)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(acétyloxy)biphényl-3-carboxylique est un composé organique de formule moléculaire C15H12O4. Il s’agit d’un dérivé du biphényle, comprenant un groupe acétyloxy en position 2 et un groupe acide carboxylique en position 3 du système cyclique du biphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(acétyloxy)biphényl-3-carboxylique implique généralement l’acétylation de l’acide biphényl-3-carboxylique. Une méthode courante consiste à faire réagir l’acide biphényl-3-carboxylique avec de l’anhydride acétique en présence d’un catalyseur tel que l’acide sulfurique. La réaction est effectuée sous reflux afin d’assurer une acétylation complète.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 2-(acétyloxy)biphényl-3-carboxylique subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe acétyloxy peut être hydrolysé pour produire de l’acide biphényl-3-carboxylique et de l’acide acétique.
Estérification : Le groupe acide carboxylique peut réagir avec des alcools pour former des esters.
Réduction : Le groupe acide carboxylique peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Réactifs et conditions courants :
Hydrolyse : Conditions acides ou basiques avec de l’eau.
Estérification : Alcools en présence de catalyseurs acides.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Principaux produits :
Hydrolyse : Acide biphényl-3-carboxylique et acide acétique.
Estérification : Esters de biphényl-3-carboxylate.
Réduction : Biphényl-3-méthanol.
Applications De Recherche Scientifique
L’acide 2-(acétyloxy)biphényl-3-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme promédicament pour l’acide biphényl-3-carboxylique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(acétyloxy)biphényl-3-carboxylique dépend de sa structure chimique et de l’application spécifique. Dans les systèmes biologiques, il peut agir en libérant de l’acide biphényl-3-carboxylique lors de l’hydrolyse, qui peut ensuite interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les voies impliquées peuvent inclure l’inhibition de la croissance microbienne ou la modulation des réponses inflammatoires.
Composés similaires :
Acide biphényl-3-carboxylique : Le composé parent sans le groupe acétyloxy.
Acide 4-(acétyloxy)biphényl-3-carboxylique : Un isomère de position avec le groupe acétyloxy en position 4.
Acide 2-hydroxybiphényl-3-carboxylique : Un dérivé hydroxylé.
Unicité : L’acide 2-(acétyloxy)biphényl-3-carboxylique est unique en raison de la présence de groupes acétyloxy et acide carboxylique, qui confèrent une réactivité chimique distincte et des activités biologiques potentielles. Sa structure spécifique permet des applications ciblées dans divers domaines, le distinguant des autres dérivés du biphényle.
Comparaison Avec Des Composés Similaires
Biphenyl-3-carboxylic acid: The parent compound without the acetyloxy group.
4-(Acetyloxy)biphenyl-3-carboxylic acid: A positional isomer with the acetyloxy group at the fourth position.
2-Hydroxybiphenyl-3-carboxylic acid: A hydroxyl derivative.
Uniqueness: 2-(Acetyloxy)biphenyl-3-carboxylic acid is unique due to the presence of both acetyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted applications in various fields, distinguishing it from other biphenyl derivatives.
Propriétés
Numéro CAS |
60821-26-3 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2-acetyloxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(17)18/h2-9H,1H3,(H,17,18) |
Clé InChI |
DFYLFXFLGUKTNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)


![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)
![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)

